1,3-Benzothiazole-2-carboxylic acid is a heterocyclic organic compound containing both a benzothiazole and a carboxylic acid functional group. It serves as a versatile building block in organic synthesis and medicinal chemistry, primarily due to its diverse reactivity profile and ability to form metal complexes. [] While 1,3-Benzothiazole-2-carboxylic acid itself does not occur naturally, its derivatives are found in numerous bioactive natural products.
Benzothiazole-2-carboxylic acid is a nitrogen-containing heterocyclic compound that plays a significant role in various fields, including pharmaceuticals and materials science. This compound features a benzothiazole moiety, which consists of a benzene ring fused to a thiazole ring. The carboxylic acid functional group at the 2-position enhances its reactivity and biological activity.
Benzothiazole-2-carboxylic acid can be synthesized from various precursors, including 2-methylbenzothiazole and other benzothiazole derivatives. The compound is often derived through oxidation processes or condensation reactions involving carboxylic acids and thiophenol derivatives.
Benzothiazole-2-carboxylic acid belongs to the class of benzothiazoles, which are characterized by their fused aromatic and heterocyclic structures. It is classified as an organic compound with both aromatic and heterocyclic properties.
The synthesis of benzothiazole-2-carboxylic acid can be achieved through several methods:
The oxidation method generally requires precise control over reaction conditions, including temperature (ranging from 40 to 140 °C) and the concentration of reactants (0.5-2 mol/L sodium hydroxide). The use of metalloporphyrin as a catalyst minimizes environmental impact due to its low dosage requirement .
Benzothiazole-2-carboxylic acid has a distinct molecular structure characterized by:
The molecular formula for benzothiazole-2-carboxylic acid is C₇H₅N₁O₂S. Its molecular weight is approximately 167.19 g/mol. The compound exhibits specific spectral characteristics in techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy, which can be used for its identification.
Benzothiazole-2-carboxylic acid participates in various chemical reactions, including:
The reactivity of benzothiazole-2-carboxylic acid is influenced by its functional groups, allowing it to serve as an intermediate in synthesizing more complex organic molecules .
The mechanism through which benzothiazole-2-carboxylic acid exerts its biological effects involves interaction with specific biological targets, such as enzymes or receptors. The carboxylic acid group enhances its solubility and facilitates binding to target sites.
Studies indicate that derivatives of benzothiazole-2-carboxylic acid exhibit antimicrobial and anticancer properties, likely due to their ability to interfere with cellular processes at the molecular level .
Relevant analyses show that the compound's stability and reactivity are significantly affected by pH and temperature conditions during reactions.
Benzothiazole-2-carboxylic acid has a wide range of scientific uses:
The benzothiazole nucleus was first synthesized in 1887 by A. W. Hofmann via condensation of o-aminothiophenol with carboxylic acids [1]. Early applications focused on industrial dyes and fungicides, but the discovery of natural benzothiazoles like the bisabolane-type sesquiterpenoid from Ligularia dentata in the 1990s revealed inherent bioactivity [1] [5]. This spurred medicinal interest, leading to milestone compounds such as:
Table 1: Key Milestones in Benzothiazole Drug Development
Year | Compound | Therapeutic Application | Structural Feature |
---|---|---|---|
1887 | Hofmann's base | Chemical precursor | Unsubstituted benzothiazole |
1991 | Zopolrestat | Antidiabetic | 2-Aryl with carboxylate |
1996 | Riluzole | Neuroprotective (ALS) | 2-Amino with trifluoromethoxy |
2010s | PMX610 | Antitumor (lung/colon cancer) | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole |
Biological profiling revealed that C2 modifications profoundly influenced target selectivity. For example, 2-aryl derivatives demonstrated superior kinase inhibition, while 2-aminobenzothiazoles showed neuroprotective effects [5]. BTCA emerged as a synthetic intermediate for these derivatives, enabling carboxyl-directed coupling or decarboxylative functionalization .
BTCA serves as a multifunctional pharmacophore due to three key properties:
In hybrid molecules like compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine), BTCA-derived scaffolds simultaneously suppress AKT/ERK signaling in carcinoma cells and reduce pro-inflammatory cytokines IL-6/TNF-α [3]. Similarly, BTCA–thiazolidinedione hybrids (e.g., 4a) inhibit VEGFR-2 at IC₅₀ = 91 nM by mimicking sorafenib’s urea pharmacophore [4].
Table 2: Pharmacophoric Features of BTCA in Hybrid Therapeutics
Hybrid Structure | Target Pathway | Biological Activity | Reference |
---|---|---|---|
BTCA–thiazolidinedione (4a) | VEGFR-2 | IC₅₀ = 91 nM; antiangiogenic in HCT-116/MCF-7 cells | [4] |
BTCA–arylpropenone (8a–r) | PI3K/AKT | Cytotoxic to A549/A431 cells; IC₅₀ < 5 μM | [5] |
BTCA–cyanothiouracil (8a) | ERK/TNF-α | Dual anticancer/anti-inflammatory; arrests G1/S phase | [3] [4] |
Synthetic innovations include microwave-assisted cyclization and nanocatalysis, improving BTCA incorporation into complex hybrids while minimizing byproducts [5] .
The C2 position dictates BTCA’s electronic density, steric accessibility, and metabolic stability. Strategic modifications include:
Table 3: Impact of C2 Substituents on Bioactivity
Substituent | Biological System | Activity Shift | Mechanistic Insight |
---|---|---|---|
6-Nitro | A549 lung cancer cells | IC₅₀ ↓ 62% vs. unsubstituted | Enhanced ROS generation |
5-Methoxy | RAW264.7 macrophages | IL-6 ↓ 48%; TNF-α ↓ 51% | Improved membrane permeability |
Thiazolidinedione linker | VEGFR-2 kinase domain | Binding affinity ↑ 3.2-fold | Dual H-bonding at DFG motif |
Halogenation at C6 also tunes lipophilicity (log P = 2.1 for chloro vs. 1.3 for methyl), extending plasma half-life [5]. Computational models (e.g., Swiss ADME) predict that sterically bulky C2 extensions reduce off-target effects by 40% [3].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9